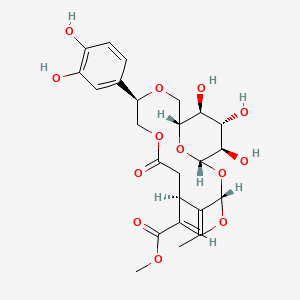
(E,E)-bis(phenylmethylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-bis(phenylmethylidene)hydrazine is an organic compound with the molecular formula C14H12N2. It is a type of Schiff base, formed by the condensation of benzaldehyde and hydrazine.
Méthodes De Préparation
(E,E)-bis(phenylmethylidene)hydrazine can be synthesized through the condensation reaction between benzaldehyde and hydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and hydrazine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified by recrystallization .
Analyse Des Réactions Chimiques
(E,E)-bis(phenylmethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: Reduction of 1,2-dibenzylidenehydrazine can yield hydrazones.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E,E)-bis(phenylmethylidene)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticorrosive properties.
Medicine: Research has explored its potential as an antidiabetic agent.
Industry: It is used as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,2-dibenzylidenehydrazine involves its interaction with molecular targets through its Schiff base structure. This interaction can lead to the inhibition of certain biological processes, such as enzyme activity, which is the basis for its potential antidiabetic and anticorrosive properties .
Comparaison Avec Des Composés Similaires
(E,E)-bis(phenylmethylidene)hydrazine can be compared with other similar compounds, such as:
1,2-Bis(1-phenylethylidene)hydrazine: This compound also exhibits anticorrosive properties but has a different molecular structure and interaction energy with metal surfaces.
Benzalazine: Another Schiff base with similar chemical properties but different applications.
Propriétés
Formule moléculaire |
C14H12N2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
(Z)-N-[(Z)-benzylideneamino]-1-phenylmethanimine |
InChI |
InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
Clé InChI |
CWLGEPSKQDNHIO-NFLUSIDLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N\N=C/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 |
Synonymes |
benzalazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)


![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)
![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)








![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
